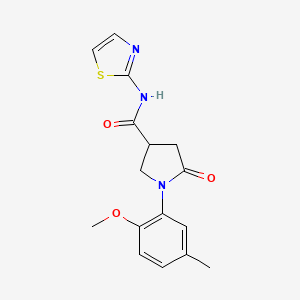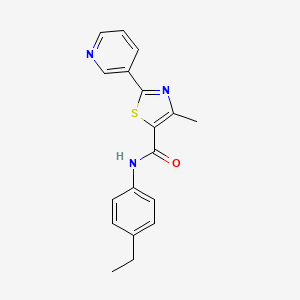
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide
説明
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTIP, is a compound that has gained attention in scientific research for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In
作用機序
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of this receptor, this compound can modulate dopamine release and reduce the rewarding effects of drugs of abuse. This compound has also been shown to modulate glutamate release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and glutamate, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific modulation of dopamine release compared to non-selective dopamine receptor antagonists. However, one limitation of using this compound is its potential off-target effects, as it may also bind to other receptors in addition to the dopamine D3 receptor.
将来の方向性
There are several future directions for 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide research, including:
1. Further investigation of this compound's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Development of more selective and potent this compound analogues for improved therapeutic efficacy.
3. Investigation of the long-term effects of this compound treatment on brain function and behavior.
4. Exploration of the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
5. Investigation of the potential use of this compound in human clinical trials for addiction and other disorders.
In conclusion, this compound is a promising compound for the treatment of addiction, schizophrenia, and Parkinson's disease. Its selectivity for the dopamine D3 receptor makes it a promising candidate for modulation of dopamine release and reduction of drug-seeking behavior. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more selective and potent analogues for improved efficacy.
科学的研究の応用
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. This compound's selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, as this receptor is involved in the reward and reinforcement pathways that are dysregulated in addiction. This compound has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-3-4-13(22-2)12(7-10)19-9-11(8-14(19)20)15(21)18-16-17-5-6-23-16/h3-7,11H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKADSMGAVXMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B4843389.png)

![2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4843403.png)

![methyl 2-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B4843413.png)
![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)

![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)